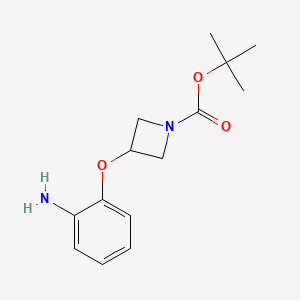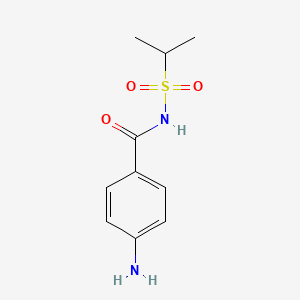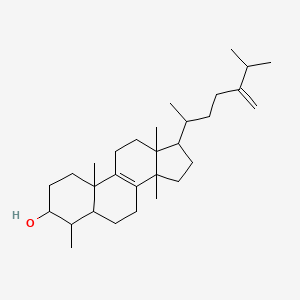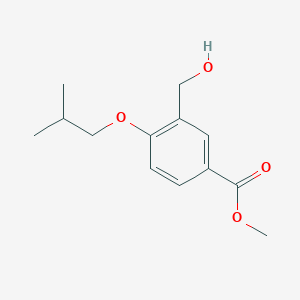
tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(2-aminophénoxy)azétidine-1-carboxylate: est un composé chimique de formule moléculaire C14H20N2O3 . Il est un dérivé de l'azétidine, un hétérocycle à quatre chaînons contenant de l'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du tert-Butyl 3-(2-aminophénoxy)azétidine-1-carboxylate implique généralement les étapes suivantes :
Formation du cycle azétidine : Le cycle azétidine peut être synthétisé par une réaction de cyclisation impliquant des précurseurs appropriés tels que le 3-aminopropanol et un électrophile adapté.
Introduction du groupe tert-butyle : Le groupe tert-butyle est introduit par une réaction avec du chloroformate de tert-butyle en présence d'une base comme la triéthylamine.
Fixation du groupe 2-aminophénoxy : Le groupe 2-aminophénoxy est fixé par une réaction de substitution nucléophile utilisant du 2-aminophénol et un groupe partant approprié sur le cycle azétidine.
Méthodes de production industrielle
La production industrielle de tert-Butyl 3-(2-aminophénoxy)azétidine-1-carboxylate impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles telles que la température, la pression et le choix du solvant pour garantir un rendement élevé et une pureté élevée. Les réacteurs à écoulement continu et les plateformes de synthèse automatisées peuvent être utilisés pour améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le tert-Butyl 3-(2-aminophénoxy)azétidine-1-carboxylate peut subir des réactions d'oxydation, généralement en utilisant des oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe 2-aminophénoxy peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène, permanganate de potassium, acide acétique.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium, éthanol.
Substitution : 2-aminophénol, hydroxyde de sodium, diméthylsulfoxyde.
Principaux produits
Oxydation : Formation des dérivés oxo correspondants.
Réduction : Formation de dérivés d'azétidine réduits.
Substitution : Formation de dérivés d'azétidine substitués avec divers groupes fonctionnels.
Applications De Recherche Scientifique
Le tert-Butyl 3-(2-aminophénoxy)azétidine-1-carboxylate a plusieurs applications en recherche scientifique :
Chimie médicinale : Il est utilisé comme intermédiaire dans la synthèse de composés pharmaceutiques, en particulier ceux ciblant les voies neurologiques et inflammatoires.
Synthèse organique : Le composé sert de brique de construction pour la synthèse de molécules organiques complexes, notamment les spirocycles et les hétérocycles.
Études biologiques : Il est utilisé dans des études portant sur l'activité biologique des dérivés d'azétidine, notamment leur potentiel en tant qu'inhibiteurs enzymatiques et modulateurs de récepteurs.
Applications industrielles : Le composé est utilisé dans le développement de nouveaux matériaux et polymères aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action du tert-Butyl 3-(2-aminophénoxy)azétidine-1-carboxylate implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le groupe 2-aminophénoxy peut former des liaisons hydrogène et d'autres interactions avec les sites actifs, modulant l'activité des molécules cibles. Le cycle azétidine procure une rigidité structurelle, améliorant l'affinité de liaison et la spécificité du composé.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(2-aminophenoxy)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The 2-aminophenoxy group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
- tert-Butyl 3-aminoazétidine-1-carboxylate
- tert-Butyl 3-(2-éthoxy-2-oxoéthylidène)azétidine-1-carboxylate
- tert-Butyl 3-(bromométhyl)azétidine-1-carboxylate
Unicité
Le tert-Butyl 3-(2-aminophénoxy)azétidine-1-carboxylate est unique en raison de la présence du groupe 2-aminophénoxy, qui confère des propriétés électroniques et stériques distinctes. Cela le rend particulièrement utile en chimie médicinale pour la conception de composés présentant des activités biologiques spécifiques. La combinaison du cycle azétidine et du groupe tert-butyle améliore également sa stabilité et sa solubilité, ce qui en fait un intermédiaire précieux en synthèse organique.
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
tert-butyl 3-(2-aminophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-10(9-16)18-12-7-5-4-6-11(12)15/h4-7,10H,8-9,15H2,1-3H3 |
Clé InChI |
SCQBQENJIJLVLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-[5-acetamido-2-(hydroxymethyl)-6-methoxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B12082536.png)




![4-Chloro-5-(cyclopropylmethyl)-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B12082578.png)


![tert-Butyl 3-amino-2-ethyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12082602.png)





